molecular formula C13H21N3O3 B7028066 N-cyclohexyl-2-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]acetamide

N-cyclohexyl-2-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B7028066
M. Wt: 267.32 g/mol
InChI Key: JODKAXGNUNTBOG-VIFPVBQESA-N
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Description

N-cyclohexyl-2-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-cyclohexyl-2-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-9(18-2)13-15-11(16-19-13)8-12(17)14-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H,14,17)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODKAXGNUNTBOG-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)CC(=O)NC2CCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=NO1)CC(=O)NC2CCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Introduction of the Cyclohexyl Group: : The cyclohexyl group can be introduced via nucleophilic substitution reactions. Cyclohexylamine can be reacted with an appropriate intermediate to form the desired product.

  • Addition of the Methoxyethyl Group: : The methoxyethyl group can be introduced through alkylation reactions. This step often involves the use of alkyl halides, such as methoxyethyl chloride, in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxadiazole derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

  • Substitution: : Nucleophilic substitution reactions can occur at the cyclohexyl or methoxyethyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, bases like potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions include oxidized oxadiazole derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

N-cyclohexyl-2-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]acetamide has a wide range of scientific research applications, including:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

  • Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

  • Medicine: : The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

  • Industry: : In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

  • Binding to Enzymes: : It can inhibit or activate enzymes involved in various biochemical pathways, leading to altered cellular functions.

  • Interacting with Receptors: : The compound may bind to specific receptors on cell surfaces, triggering signaling cascades that result in physiological responses.

  • Modulating Gene Expression: : It may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the production of specific proteins.

Comparison with Similar Compounds

N-cyclohexyl-2-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]acetamide can be compared with other similar compounds, such as:

  • Benzimidazoles: : These compounds also contain a heterocyclic ring with nitrogen atoms and exhibit a wide range of biological activities

  • Thiadiazoles: : Similar to oxadiazoles, thiadiazoles contain sulfur in their heterocyclic ring. The substitution pattern and the presence of the cyclohexyl and methoxyethyl groups in this compound make it distinct from thiadiazoles.

  • Triazoles: : Triazoles are another class of heterocyclic compounds with three nitrogen atoms in the ring

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